d-Lyxono-1,4-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

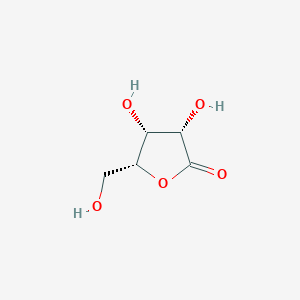

d-Lyxono-1,4-lactone is a carbohydrate-based lactone, specifically an aldonolactone, obtained by the cyclocondensation of the carboxy group and the 4-hydroxy group of d-lyxonic acid . This compound is a white to off-white crystalline solid with a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . It is slightly soluble in methanol and water .

Synthetic Routes and Reaction Conditions:

Selective Anomeric Oxidation: this compound can be synthesized by the selective anomeric oxidation of unprotected aldoses using bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone).

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form various derivatives.

Reduction: It can be reduced to form corresponding alditols.

Substitution: The compound can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Bromine, chromium (VI) reagents, and DMSO-based oxidizing systems are commonly used.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

1,4-Dideoxy-1,4-imino-L-arabinitol: A glucosidase inhibitor with in vitro antiviral activity.

Mécanisme D'action

Target of Action

d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of this compound are glucosidase enzymes .

Mode of Action

The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .

Biochemical Pathways

This compound participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, this compound, and L-galactono-1,4-lactone .

Result of Action

The hydrolysis of this compound by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .

Analyse Biochimique

Biochemical Properties

d-Lyxono-1,4-lactone interacts with various enzymes, proteins, and other biomolecules. A study found that it is hydrolyzed by a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) . The nature of these interactions involves the hydrolysis of d-xylono-1,4-lactone-5-phosphate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. For instance, it is a substrate for the aforementioned lactonases, which catalyze its hydrolysis .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors. Its hydrolysis by lactonases is a key step in these pathways .

Applications De Recherche Scientifique

d-Lyxono-1,4-lactone has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

d-Glucono-1,5-lactone: Another aldonolactone obtained by the cyclocondensation of the carboxy group and the 5-hydroxy group of d-gluconic acid.

d-Mannono-1,4-lactone: A similar compound obtained from d-mannonic acid.

l-Gulono-1,4-lactone: A lactone derived from l-gulonic acid.

Uniqueness: d-Lyxono-1,4-lactone is unique due to its specific structural configuration and its role as a precursor for the synthesis of unique bioactive compounds, such as 1,4-dideoxy-1,4-imino-L-arabinitol . Its distinct reactivity and applications in pharmaceutical research set it apart from other similar aldonolactones .

Activité Biologique

d-Lyxono-1,4-lactone is a sugar lactone that has garnered attention for its biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, cytotoxic effects, and implications in biochemical research.

This compound is recognized as a competitive inhibitor of fucosidase enzymes. This inhibition is significant because fucosidases play crucial roles in various biological processes, including glycoprotein metabolism and cell signaling pathways. The compound does not inhibit other hydroxamic acids, making it a selective inhibitor with potential applications in studying fucosidase-related pathways .

Table 1: Enzyme Inhibition Characteristics

| Enzyme | Inhibition Type | Selectivity |

|---|---|---|

| Fucosidase | Competitive | Yes (does not inhibit other hydroxamic acids) |

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Although specific IC50 values for this compound are not extensively documented, related lactones have demonstrated significant antiproliferative effects against human cancer cells. For instance, compounds with structural similarities have shown IC50 values ranging from 0.04 μg/mL to 5 μg/mL against different cancer cell lines .

The mechanism through which this compound exerts its biological effects is primarily linked to its role as an enzyme inhibitor. By inhibiting fucosidase activity, it may disrupt glycosylation processes critical for tumor growth and metastasis. The inhibition can lead to reduced availability of fucose-containing glycans on cell surfaces, which are often involved in cell-cell interactions and signaling pathways that promote tumor progression .

Structural Studies and Molecular Docking

Molecular docking studies have been employed to predict how this compound interacts with target enzymes such as fucosidases. These studies typically utilize known crystal structures of the enzymes to simulate binding affinities and orientations of the lactone compound within the active site. Such computational approaches are essential for elucidating the potential therapeutic roles of this compound in drug design .

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-UZBSEBFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.